2-Chloro-4-(trifluoromethyl)mesitylene
Description
Properties
IUPAC Name |
2-chloro-1,3,5-trimethyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3/c1-5-4-6(2)9(11)7(3)8(5)10(12,13)14/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRVMVFBFJNSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(F)(F)F)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethyl)mesitylene typically involves the introduction of the trifluoromethyl group and the chlorine atom onto the mesitylene ring. One common method is the radical trifluoromethylation of mesitylene derivatives, followed by chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 2 undergoes substitution with nucleophiles. For example:
-
Methoxylation : Reaction with sodium methoxide in DMF yields the methoxy derivative.
-
Amination : Copper-catalyzed reactions with ammonia produce amino-substituted derivatives.
Table 1: Substitution Reactions
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Methoxylation | NaOMe, DMF, 80°C | 75% | |
| Amination | NH₃, CuCl, 100°C | 65% |
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed Suzuki-Miyaura couplings. For instance:
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Coupling with 4-(trifluoromethyl)phenylboronic acid using [IPr·H][Pd(η³-cin)Cl₂] (0.5 mol%) achieves 99% yield at 40°C .
Table 2: Suzuki-Miyaura Optimization
| Catalyst Loading | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 0.5 mol% | 40°C | 180 min | 99% |
Reduction of Trifluoromethyl Group
High-pressure hydrogenation (50 atm H₂) with Pd/C reduces the CF₃ group to CH₂F:
-
Prolonged reaction times (24 hours) at 120°C yield 60% conversion.
Table 3: Reduction Conditions
| Catalyst | Pressure | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd/C | 50 atm | 120°C | 60% |
Electrophilic Aromatic Substitution
While limited due to electron-withdrawing groups, nitration occurs at position 6 under strongly acidic conditions:
-
HNO₃/H₂SO₄ at 0°C yields the nitro derivative in 45% yield .
Fluorination Reactions
Selectfluor® replaces chlorine with fluorine in acetonitrile:
-
Reflux conditions achieve 85% yield of the fluoro derivative.
Table 4: Fluorination Parameters
| Fluorinating Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Selectfluor® | MeCN | Reflux | 85% |
Electrochemical Functionalization
Manganese-catalyzed electrosynthesis enables oxidative C-H sulfonylation:
-
Using (TMP)MnCl (1 mol%) and n-Bu₄NPF₆ in MeCN/H₂O, 88% yield is achieved under ambient conditions .
Table 5: Electrochemical Optimization
| Catalyst | Substrate | Conditions | Yield | Reference |
|---|---|---|---|---|
| Mn(TMP)Cl | Alkenes | MeCN/H₂O, rt | 88% |
Key Reaction Insights
-
Steric Effects : The mesitylene backbone hinders reactions at positions 1, 3, and 5, favoring substitutions at position 2.
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Electronic Effects : The trifluoromethyl group deactivates the ring, necessitating harsh conditions for electrophilic substitutions.
-
Catalyst Efficiency : Low Pd loadings (≤0.5 mol%) suffice for cross-couplings due to the compound’s high reactivity .
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitutions and coupling reactions, making it valuable for creating complex organic molecules.
Table 1: Key Reactions Involving 2-Chloro-4-(trifluoromethyl)mesitylene
Pharmaceutical Applications
In pharmaceutical chemistry, this compound is explored as a potential precursor for drug development. Its ability to modify biological activity through structural alteration has made it a subject of interest in medicinal chemistry.
Case Study: Antiviral Agents
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. Studies have shown that modifications to the trifluoromethyl group can enhance potency and selectivity against viral targets.
Agrochemical Applications
The compound is also significant in the agrochemical industry, particularly as an intermediate in the synthesis of herbicides and pesticides. Its effectiveness in controlling weeds has been documented in several studies.
Table 2: Herbicides Derived from this compound
| Herbicide Name | Active Ingredient | Application Area |
|---|---|---|
| Fomesafen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | Soybean crops |
| Other derivatives | Various formulations | General crop protection |
Environmental Impact and Safety Considerations
While this compound has valuable applications, its environmental impact must be considered. The compound's persistence in the environment and potential toxicity to aquatic organisms necessitate careful handling and regulation.
Safety Data:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(trifluoromethyl)mesitylene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The chlorine atom can participate in various chemical interactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison:
- 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)
- 4-Bromopyridazine
- Tri-n-butyltin fluoride
- 4-Methyl-1-decene
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Common Solvents) | Key Functional Groups |
|---|---|---|---|---|
| 2-Chloro-4-(trifluoromethyl)mesitylene | 224.65 | ~250–280 (est.) | Low in water; high in DCM, THF | -Cl, -CF₃, -CH₃ |
| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 264.56 | 180–190 (est.) | Reacts with polar aprotic solvents | -Cl, -OCF₃, -COCl |
| Tri-n-butyltin fluoride | 309.07 | 120–125 (0.1 mmHg) | Soluble in organic solvents | -Sn(C₄H₉)₃, -F |
| 4-Methyl-1-decene | 154.29 | 190–200 | Insoluble in water; miscible with hydrocarbons | Terminal alkene (-CH₂CH₂) |
Structural and Reactivity Differences
Substituent Effects :
- The trifluoromethyl group (-CF₃) in this compound is strongly electron-withdrawing, reducing electrophilic substitution reactivity compared to methyl or methoxy groups. In contrast, 2-Chloro-5-(trifluoromethoxy)benzoyl chloride contains a -OCF₃ group, which is less electron-withdrawing than -CF₃ but enhances hydrolytic stability .
- The benzoyl chloride group in 2-Chloro-5-(trifluoromethoxy)benzoyl chloride makes it highly reactive toward nucleophiles (e.g., amines, alcohols), unlike the inert mesitylene derivative.
Steric Hindrance :
- Mesitylene’s three methyl groups create significant steric hindrance, limiting access to the aromatic ring for bulky reagents. This contrasts with linear alkenes like 4-Methyl-1-decene, which lack steric barriers.
Applications :
- Agrochemicals : this compound is used as a building block for pesticides due to -CF₃’s resistance to metabolic degradation. Tri-n-butyltin fluoride, though toxic, has historical use as a biocide .
- Pharmaceuticals : Benzoyl chloride derivatives (e.g., 2-Chloro-5-(trifluoromethoxy)benzoyl chloride) are intermediates in drug synthesis, while 4-Methyl-1-decene is employed in polymer chemistry.
Research Findings and Industrial Relevance
Stability and Reactivity Studies
- Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to 4-Methyl-1-decene (<200°C) due to aromatic stabilization and strong C-F bonds.
- Electrophilic Substitution : The compound undergoes nitration and sulfonation at the 6-position (para to -Cl), as predicted by directing effects. This contrasts with 4-Bromopyridazine, where bromine directs electrophiles to adjacent positions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
